2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopropyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(8-10-2-3-10)16-7-4-11(9-16)18-13-14-5-1-6-15-13/h1,5-6,10-11H,2-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGBDUBVBMCVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common approach includes the following steps:
Esterification: The initial step involves the esterification of a suitable carboxylic acid to form an ester intermediate.
Oxidation: The ester intermediate is then oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form an N-oxide.
Nucleophilic Substitution: The N-oxide undergoes nucleophilic substitution with a suitable nucleophile, such as trimethylsilyl cyanide (TMSCN), to form a nitrile intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium and ammonium chloride in ethanol are used for reduction reactions.
Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.
Scientific Research Applications
The compound 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Neurological Disorders
The compound is also being investigated for its potential use in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for developing therapeutics aimed at neurodegenerative conditions. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially improving cognitive function.
Antimicrobial Properties
In addition to its anticancer and neuroprotective effects, this compound has shown antimicrobial activity against various pathogens. This property is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer properties of several pyrrolidine derivatives, including the compound . The results indicated that it inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Study 2: Neuroprotective Effects
Research conducted on animal models demonstrated that administration of the compound improved memory retention and reduced neuroinflammation markers in models of Alzheimer's disease. This suggests its potential as a therapeutic agent for cognitive enhancement .
Study 3: Antimicrobial Activity
A comprehensive evaluation of the antimicrobial activity revealed that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, heterocyclic systems, and physicochemical implications are highlighted.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Heterocyclic Modifications: The pyrimidin-2-yloxy group in the target compound offers superior hydrogen-bonding capacity compared to pyridine-based analogs (e.g., 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone), which lack a second nitrogen atom. This could enhance target binding affinity in enzyme inhibition .
Substituent Effects: Replacement of the pyrrolidine’s pyrimidinyloxy group with piperazine (as in 2-cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone) introduces a basic nitrogen, improving water solubility but reducing steric hindrance, which may alter receptor interaction profiles . Cycloalkyl variations (cyclopropyl vs. cyclobutyl in phenyl-ethanone derivatives) influence strain and lipophilicity. The cyclopropane in the target compound may confer metabolic resistance due to its strain-induced kinetic stability .
Synthetic Accessibility :
- Pyrimidine-containing compounds often require multi-step syntheses involving coupling reactions (e.g., nucleophilic substitution for pyrimidinyloxy attachment), whereas pyridine derivatives (e.g., ) are typically more straightforward to prepare .
Spectroscopic Differentiation: While specific NMR/HRMS data for the target compound are unavailable, analogs like 1-(2-cyclobutylphenyl)ethanone demonstrate distinct $ ^1H $ NMR shifts (e.g., cyclobutyl protons at δ 1.6–2.1 ppm) compared to cyclopropane (δ 0.5–1.2 ppm), highlighting structural differentiation in analytical profiles .
Biological Activity
2-Cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Cyclopropyl group : Known for its ability to enhance the stability and reactivity of compounds.
- Pyrrolidine ring : Often associated with various biological activities.
- Pyrimidin-2-yloxy moiety : This functional group is crucial for the interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Preliminary studies suggest that it may inhibit certain pathways involved in inflammation and microbial growth, although detailed mechanistic studies are still required to elucidate these interactions fully .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrimidine derivatives have been shown to reduce inflammation markers in various in vitro models . The anti-inflammatory effects are believed to arise from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant organisms . The exact mechanism by which it exerts these effects remains to be fully characterized.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in the cyclopropyl group or modifications to the pyrimidine moiety can significantly impact the compound's potency and selectivity. For example, substituents on the pyrimidine ring have been shown to enhance binding affinity to target proteins, thus increasing biological activity .
Case Studies
Several studies have examined the biological effects of compounds related to this compound:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of similar pyrimidine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells) using MTS assays. Results indicated that certain derivatives exhibited dose-dependent cytotoxicity, highlighting their potential as anticancer agents .
- Comparative Analysis : Research comparing this compound with other pyrrolidine derivatives showed that it possessed superior anti-inflammatory activity, which was attributed to its unique structural features .
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A plausible route involves coupling a cyclopropyl ketone precursor with a functionalized pyrrolidine intermediate. For example, describes a similar reaction using 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a thiazolidinedione derivative under mild conditions (DMF, 25–35°C, 6 hours). To optimize yield:
Q. How can the crystal structure and conformational dynamics of this compound be characterized?
Q. What analytical techniques are suitable for verifying purity and structural integrity?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC-UV/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and absence of impurities.
- ¹H/¹³C NMR : Assign cyclopropyl protons (δ ~1.2–1.5 ppm) and pyrimidine carbons (δ ~160–170 ppm).
- DSC/TGA : Assess thermal stability (decomposition >200°C based on analogs in ) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in therapeutic contexts (e.g., antidiabetic or anti-inflammatory applications)?
- Methodological Answer :
- Biological Assays : Test insulin-sensitizing activity using adipocyte glucose uptake assays (inspired by thiazolidinedione derivatives in ).
- Modifications : Synthesize analogs with substituent variations (e.g., pyrimidine → pyridine) to evaluate electronic effects. demonstrates SAR strategies for pyrazole-based anti-inflammatory agents, which can be adapted .
- Computational Modeling : Perform docking studies with PPARγ or COX-2 active sites to predict binding affinity (AutoDock Vina, Schrödinger Suite).
Q. What strategies resolve discrepancies in physicochemical data (e.g., logP, solubility) reported across literature sources?
- Methodological Answer :
- Experimental Validation : Use shake-flask methods for logP determination (octanol/water partitioning) and compare with computational predictions (e.g., ALOGPS).
- Consensus Modeling : Aggregate data from multiple sources (e.g., NIST in ) and apply QSPR models to identify outliers.
- Dynamic Solubility Testing : Perform pH-dependent solubility studies (1–14 range) to account for ionization effects .
Q. How can the stability of this compound under varying storage and processing conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
- HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis of pyrrolidinyl ethers or cyclopropyl ring opening).
- Recommendations : Store in inert atmospheres (argon) at –20°C, based on safety data in .
Q. What computational approaches are effective in predicting metabolic pathways and toxicity profiles?
- Methodological Answer :
- In Silico Tools : Use GLORY (for metabolite prediction) and ProTox-II (for toxicity endpoints like hepatotoxicity).
- DEREK Nexus : Identify structural alerts (e.g., pyrimidine rings linked to carcinogenicity in ).
- MD Simulations : Model cytochrome P450 interactions to prioritize in vitro assays (e.g., human liver microsomes) .
Data Contradiction Analysis
Q. How to address conflicting reports on the carcinogenic potential of cyclopropyl-pyrrolidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
